molecular formula C12H11NO2 B8468047 (5-Phenoxypyridin-2-yl)methanol

(5-Phenoxypyridin-2-yl)methanol

Cat. No. B8468047
M. Wt: 201.22 g/mol
InChI Key: ICYQGNFSQNLDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Phenoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Phenoxypyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Phenoxypyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Phenoxypyridin-2-yl)methanol

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(5-phenoxypyridin-2-yl)methanol

InChI

InChI=1S/C12H11NO2/c14-9-10-6-7-12(8-13-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2

InChI Key

ICYQGNFSQNLDJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-5-phenoxy-pyridine (3.6 g, 19 mmol) described in Manufacturing Example 121-1-1, 3-chloroperoxybenzoic acid (5.6 g, 33 mmol), and methylene chloride (80 mL) was stirred at room temperature for 45 minutes. Aqueous sodium sulfite was added to the reaction solution, and the organic layer was separated and was washed with 5 N aqueous sodium hydroxide (7 mL). The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under a reduced pressure to obtain 2-methyl-5-phenoxy-pyridine 1-oxide (3.3 g). 2-methyl-5-phenoxy-pyridine 1-oxide (3.3 g, 16 mmol) and acetic anhydride (20 mL) were stirred for 40 minutes at 115° C. Acetic anhydride was evaporated under a reduced pressure, aqueous sodium bicarbonate and ethyl acetate were added to the residue, and the organic layer was separated. The ethyl acetate solution was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain an acetic acid 5-phenoxy-pyridin-2-ylmethyl ester (3.0 g). Acetic acid 5-phenoxy-pyridin-2-ylmethyl ester (3.0 g, 12 mmol), 5 N aqueous sodium hydroxide (8.0 mL), and methanol (20 mL) were stirred for 20 minutes at 60° C. Water and ethyl acetate were added to the reaction solution, and the organic layer was separated. The ethyl acetate layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under a reduced pressure to obtain the title compound (2.6 g, 65%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

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